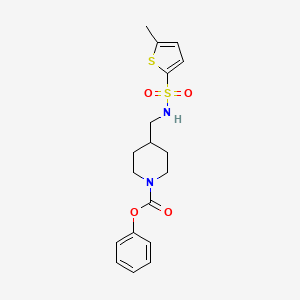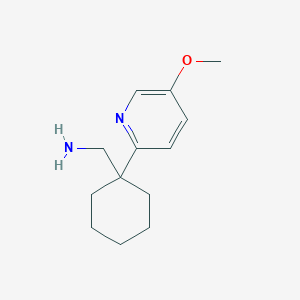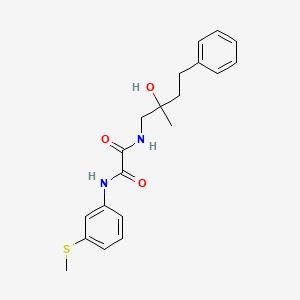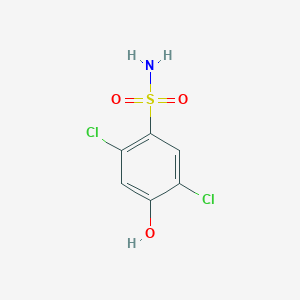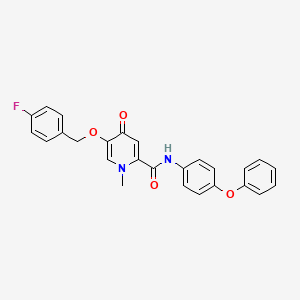![molecular formula C9H12O B2574632 Tricyclo[3.3.1.02,7]nonan-6-one CAS No. 87507-36-6](/img/structure/B2574632.png)
Tricyclo[3.3.1.02,7]nonan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An unexpected radical 4-exo cyclization of rigid bicyclo [2.2.2]octene derivatives has been described . The radical reaction of norbornene compounds has been known to induce ring-closing and ring-opening reactions . In this work, the focus was on a radical reaction of bicyclo [2.2.2]octene . The radical reaction unexpectedly provided a highly condensed tricyclo [3.3.1.02,7]nonane skeleton having a cyclobutane, which occurs in natural products .Molecular Structure Analysis
The molecular weight of Tricyclo[3.3.1.02,7]nonan-6-one is 136.19 . The compound features three fused rings that form a tricyclic structure.Chemical Reactions Analysis
The radical reaction of norbornene compounds has been known to induce ring-closing and ring-opening reactions . In this work, the focus was on a radical reaction of bicyclo [2.2.2]octene . The radical reaction unexpectedly provided a highly condensed tricyclo [3.3.1.02,7]nonane skeleton having a cyclobutane .Physical And Chemical Properties Analysis
Tricyclo[3.3.1.02,7]nonan-6-one has a molecular weight of 136.19 . It is a powder in physical form .Applications De Recherche Scientifique
Synthesis and Structure Determination :
- Tricyclic compounds like Tricyclo[4.3.0.03,8]nonane, derived from similar compounds to Tricyclo[3.3.1.02,7]nonan-6-one, have been synthesized and studied for their absolute configuration and structural properties (Naemura & Nakazaki, 1973).
- Studies on Tricyclo[4.3.0.03,8]nonane derivatives have contributed to understanding their chiroptical properties and absolute configurations, which is crucial in stereochemical analysis of organic compounds (Nakazaki, Naemura & Harita, 1975).
Analytical Techniques and Discrimination of Isomers :
- Mass spectrometry has been employed to distinguish between different isomers of compounds similar to Tricyclo[3.3.1.02,7]nonan-6-one, demonstrating the technique's utility in organic compound analysis (Audenhove, Keukeleire & Vandewalle, 2010).
Chemical Transformations and Synthesis of Novel Compounds :
- Novel tricyclononanes, closely related to Tricyclo[3.3.1.02,7]nonan-6-one, have been synthesized, highlighting the versatility of these compounds in generating new molecular structures (Kragol & Mlinarié-Majerski, 1997).
- Studies on hydrogenation and rearrangement of Tricyclo[3.3.1.02,8]nonane derivatives have provided insights into the reactivity and stability of these compounds (Biethan, Cuntze & Musso, 1977).
Synthetic Applications in Terpene and Prostacyclin Analogs :
- The functionalization of Tricyclo[3.3.0.02,8]octan-3-one, a compound with structural similarities to Tricyclo[3.3.1.02,7]nonan-6-one, has been explored for its potential use as a synthon for polycyclopentanoid terpenes and prostacyclin analogs. This research illustrates the broader applicability of tricyclic compounds in synthesizing complex natural products (Demuth, Chandrasekhar, Nakano, Raghavan & Schaffner, 1980).
Safety and Hazards
The safety information for Tricyclo[3.3.1.02,7]nonan-6-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It is known that the compound is synthesized through an unexpected radical 4-exo cyclization of rigid bicyclo [222]octene derivatives . This radical reaction unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton having a cyclobutane .
Biochemical Pathways
The compound is known to be synthesized through a radical reaction of bicyclo [2.2.2]octene
Result of Action
The compound is known to be synthesized through a radical reaction, which results in a highly condensed tricyclo[3.3.1.02,7]nonane skeleton . .
Propriétés
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGKETAERWUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(=O)C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[3.3.1.02,7]nonan-6-one | |
Q & A
Q1: What are the typical synthetic routes to obtain Tricyclo[3.3.1.02,7]nonan-6-ones?
A1: Tricyclo[3.3.1.02,7]nonan-6-ones are primarily synthesized through intramolecular [2+2] photocycloaddition reactions of 6-allyl-2-cyclohexenones. [, ] This reaction involves the formation of a cyclobutane ring by the action of light on the double bond of the cyclohexenone and the tethered allyl group.
Q2: How do substituents on the 6-allyl-2-cyclohexenone starting material affect the photocycloaddition reaction?
A2: Studies have shown that substituents on both the ring and the allyl side chain of 6-allyl-2-cyclohexenones can influence the regioselectivity and efficiency of the photocycloaddition. [, ] For example, bulky substituents on the allyl group can lead to the formation of tricyclo[4.2.1.03,8]nonan-7-ones as a side product, while electron-withdrawing groups on the cyclohexenone ring can enhance the overall yield of the desired tricyclic product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

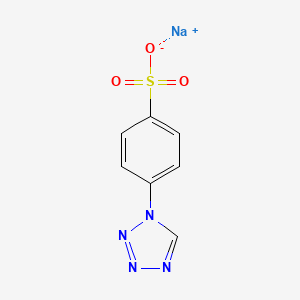
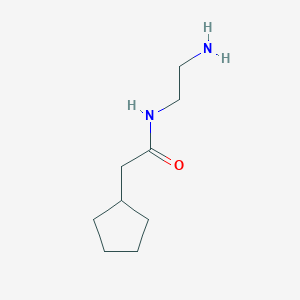
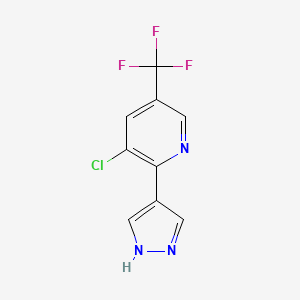

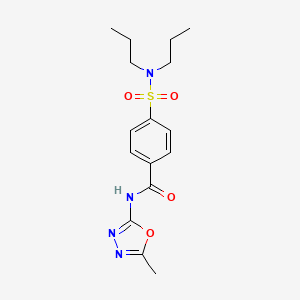
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

